1-Benzyl-3-(bromomethyl)piperidine
Overview
Description
Scientific Research Applications
Synthesis and Characterization in Derivative Compounds
1-Benzyl-3-(bromomethyl)piperidine is utilized in the synthesis of various derivative compounds. For example, it plays a role in the preparation of N-allyl-4-piperidyl benzamide derivatives. These derivatives are synthesized through a series of reactions including elimination, reduction, and bromization, starting from specific benzene and benzaldehyde compounds. The resulting products are characterized using methods like NMR and MS, indicating their potential in further chemical research and drug development (Cheng, 2014).
Role in Antagonist Synthesis
This compound is instrumental in synthesizing non-peptide CCR5 antagonists. These antagonists are synthesized by reacting intermediates derived from this compound with other compounds. The final products exhibit bioactivities that are essential in medical research, particularly in the context of HIV-1 infection prevention (H. Bi, 2014).
Involvement in Piperidine Derivatives and Neuroleptic Agents
This compound is also used in the synthesis of specific piperidine derivatives. These derivatives show promise as neuroleptic agents and are synthesized through various chemical reactions, including the Mannich reaction and Grignard reaction. The resulting compounds are analyzed for their potential in treating neurologic and psychiatric conditions (I. Nakatsuka et al., 1981).
Development of Antidementia Agents
This compound is utilized in the synthesis of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives, which have been evaluated for anti-acetylcholinesterase activity. These derivatives show significant potential in the development of antidementia agents, highlighting the compound's relevance in neuropharmacological research (H. Sugimoto et al., 1990).
Future Directions
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines, such as 1-Benzyl-3-(bromomethyl)piperidine, is an important task of modern organic chemistry .
Properties
IUPAC Name |
1-benzyl-3-(bromomethyl)piperidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BrN/c14-9-13-7-4-8-15(11-13)10-12-5-2-1-3-6-12/h1-3,5-6,13H,4,7-11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXZVDKLLZCMUKD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=CC=CC=C2)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10597835 | |
Record name | 1-Benzyl-3-(bromomethyl)piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10597835 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
109859-83-8 | |
Record name | 1-Benzyl-3-(bromomethyl)piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10597835 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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